molecular formula C10H20O B13270728 2-(Pentan-3-YL)cyclopentan-1-OL

2-(Pentan-3-YL)cyclopentan-1-OL

Cat. No.: B13270728
M. Wt: 156.26 g/mol
InChI Key: ZRQDIAHTDNABNP-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative where a pentan-3-yl group is attached to the second carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide, followed by reduction. For instance, cyclopentanone can be reacted with 3-bromopentane in the presence of a strong base like sodium hydride to form the corresponding alkylated product. This intermediate can then be reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalytic hydrogenation and continuous flow reactors may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of alkyl halides

Scientific Research Applications

2-(Pentan-3-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s hydrophobic pentan-3-yl group can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    2-Cyclopenten-1-ol: A related compound with a double bond in the cyclopentane ring.

    3-Pentanol: An alcohol with a similar pentan-3-yl group but without the cyclopentane ring.

Uniqueness

2-(Pentan-3-yl)cyclopentan-1-ol is unique due to the combination of its cyclopentane ring and the pentan-3-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-pentan-3-ylcyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-3-8(4-2)9-6-5-7-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

ZRQDIAHTDNABNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCCC1O

Origin of Product

United States

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